molecular formula C19H12BrClN2O4S2 B2381477 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 896703-41-6

4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2381477
CAS No.: 896703-41-6
M. Wt: 511.79
InChI Key: DCNQAGYUFUWBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H12BrClN2O4S2 and its molecular weight is 511.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Optoelectronics

Research in the field of organic optoelectronics has explored the use of benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, highlighting their potential in various applications. These materials, related by structure to the specified compound, have shown promising properties in open-shell biradical configurations, which could be instrumental in advancing optoelectronic devices. The collective observations from different studies suggest a significant potential for these materials in future research directions within the domain of organic optoelectronics (Tam & Wu, 2015).

Anticancer Activities

The exploration of African medicinal spices and vegetables has revealed their potential in combating malignant diseases, with certain extracts demonstrating prominent cytotoxic effects. These effects are critical for understanding the therapeutic potential of complex organic compounds in cancer treatment. Although not directly linked to the specified compound, this research underlines the broader context of natural and synthetic compounds' roles in developing anticancer strategies (Kuete, Karaosmanoğlu, & Sivas, 2017).

Heterocyclic Compound Synthesis

The synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles, including structures related to the compound , have been extensively studied. These compounds serve as key intermediates in the synthesis of a variety of heterocyclic compounds, highlighting the synthetic versatility and potential applications of such complex molecules in medicinal chemistry and materials science (Petrov & Androsov, 2013).

Carcinogenicity Evaluation

The study of thiophene analogues, structurally similar to the specified compound, provides insights into the carcinogenic potential of such molecules. This research is crucial for understanding the safety and environmental impact of new synthetic compounds, especially those intended for pharmaceutical applications (Ashby, Styles, Anderson, & Paton, 1978).

Pharmacological Potential of Sultone Derivatives

The exploration of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides and their derivatives, which share a thematic chemical framework with the specified compound, demonstrates the synthetic and pharmacological potential of sultone-containing structures. These compounds are studied for their anticoagulant, antimicrobial, and antitumor properties, reflecting the broad pharmacological applicability of such complex molecules (Hryhoriv, Lega, & Shemchuk, 2021).

Properties

IUPAC Name

4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(3-chlorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN2O4S2/c20-18-9-8-16(28-18)15(24)11-22-14-6-1-2-7-17(14)29(26,27)23(19(22)25)13-5-3-4-12(21)10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNQAGYUFUWBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC(=CC=C3)Cl)CC(=O)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.